molecular formula C14H11ClO2 B1348712 2-(2-Chlorobenzyloxy)benzaldehyde CAS No. 53389-99-4

2-(2-Chlorobenzyloxy)benzaldehyde

Cat. No.: B1348712
CAS No.: 53389-99-4
M. Wt: 246.69 g/mol
InChI Key: DNLXVAPVRJZHFU-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorobenzyloxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chlorobenzyloxy)benzaldehyde can be synthesized through the Williamson ether synthesis. This involves the reaction of salicylaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The chlorobenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(2-Chlorobenzyloxy)benzoic acid.

    Reduction: 2-(2-Chlorobenzyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzyloxy)benzaldehyde is used in scientific research for:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyloxy)benzaldehyde involves its interaction with various molecular targets. In biochemical pathways, it can act as an inhibitor or activator of specific enzymes. The chlorobenzyloxy group can enhance its binding affinity to certain proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzaldehyde: Lacks the benzyloxy group, making it less versatile in chemical reactions.

    2-(2-Bromobenzyloxy)benzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    2-(2-Methoxybenzyloxy)benzaldehyde: Contains a methoxy group, leading to different chemical properties and uses.

Uniqueness

2-(2-Chlorobenzyloxy)benzaldehyde is unique due to the presence of both the chlorobenzyloxy and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLXVAPVRJZHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351211
Record name 2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53389-99-4
Record name 2-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53389-99-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about how 2-[(2-Chlorobenzyl)oxy]benzaldehyde interacts with HL-60 cells and what are its downstream effects?

A1: While the exact mechanism of action for 2-[(2-Chlorobenzyl)oxy]benzaldehyde is not fully elucidated in the paper, the research demonstrates that this compound exhibits its anticancer activity by inducing cell cycle arrest at the G2/M phase and triggering apoptosis (programmed cell death) in HL-60 cells []. This disruption of the cell cycle and induction of apoptosis are crucial for inhibiting uncontrolled cell growth, a hallmark of cancer. Additionally, the study found that 2-[(2-Chlorobenzyl)oxy]benzaldehyde leads to a loss of mitochondrial membrane potential, further suggesting its role in initiating the apoptotic pathway [].

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